molecular formula C26H22INO5S2 B11665493 (5Z)-5-{3-iodo-5-methoxy-4-[2-(2-methoxyphenoxy)ethoxy]benzylidene}-3-phenyl-2-thioxo-1,3-thiazolidin-4-one

(5Z)-5-{3-iodo-5-methoxy-4-[2-(2-methoxyphenoxy)ethoxy]benzylidene}-3-phenyl-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B11665493
M. Wt: 619.5 g/mol
InChI Key: ASPXWZACCATQLK-KQWNVCNZSA-N
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Description

The compound (5Z)-5-{3-iodo-5-methoxy-4-[2-(2-methoxyphenoxy)ethoxy]benzylidene}-3-phenyl-2-thioxo-1,3-thiazolidin-4-one is a complex organic molecule with potential applications in various scientific fields. This compound features a thiazolidinone core, which is known for its biological activity, and is further functionalized with iodine, methoxy, and phenoxy groups, enhancing its chemical reactivity and potential utility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-{3-iodo-5-methoxy-4-[2-(2-methoxyphenoxy)ethoxy]benzylidene}-3-phenyl-2-thioxo-1,3-thiazolidin-4-one typically involves multiple steps:

    Formation of the Thiazolidinone Core: This step involves the reaction of a thioamide with an α-halo ketone under basic conditions to form the thiazolidinone ring.

    Introduction of the Benzylidene Group: The thiazolidinone intermediate is then reacted with an appropriate benzaldehyde derivative in the presence of a base to form the benzylidene group.

    Functionalization with Iodine and Methoxy Groups: The benzylidene intermediate is further functionalized by introducing iodine and methoxy groups through electrophilic aromatic substitution reactions.

    Attachment of the Phenoxyethoxy Group: Finally, the phenoxyethoxy group is introduced via a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and phenoxy groups, leading to the formation of quinones and other oxidized derivatives.

    Reduction: Reduction reactions can target the benzylidene group, converting it to a benzyl group.

    Substitution: The iodine atom can be replaced by other nucleophiles through substitution reactions, leading to a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Benzyl derivatives.

    Substitution: Various substituted thiazolidinone derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its functional groups allow for further chemical modifications, making it a versatile intermediate in organic synthesis.

Biology

In biological research, the thiazolidinone core is known for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This compound could be investigated for its efficacy in these areas.

Medicine

In medicine, derivatives of this compound could be explored as potential therapeutic agents due to their biological activities. Research could focus on optimizing its pharmacokinetic and pharmacodynamic properties.

Industry

In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (5Z)-5-{3-iodo-5-methoxy-4-[2-(2-methoxyphenoxy)ethoxy]benzylidene}-3-phenyl-2-thioxo-1,3-thiazolidin-4-one is likely related to its ability to interact with various molecular targets. The thiazolidinone core can interact with enzymes and receptors, potentially inhibiting their activity. The iodine and methoxy groups may enhance its binding affinity and specificity for certain targets.

Comparison with Similar Compounds

Similar Compounds

  • (5Z)-5-{3-chloro-5-methoxy-4-[2-(2-methoxyphenoxy)ethoxy]benzylidene}-3-phenyl-2-thioxo-1,3-thiazolidin-4-one
  • (5Z)-5-{3-bromo-5-methoxy-4-[2-(2-methoxyphenoxy)ethoxy]benzylidene}-3-phenyl-2-thioxo-1,3-thiazolidin-4-one

Uniqueness

The uniqueness of (5Z)-5-{3-iodo-5-methoxy-4-[2-(2-methoxyphenoxy)ethoxy]benzylidene}-3-phenyl-2-thioxo-1,3-thiazolidin-4-one lies in the presence of the iodine atom, which can significantly influence its reactivity and biological activity. The combination of functional groups in this compound provides a unique chemical profile that can be exploited for various applications.

Properties

Molecular Formula

C26H22INO5S2

Molecular Weight

619.5 g/mol

IUPAC Name

(5Z)-5-[[3-iodo-5-methoxy-4-[2-(2-methoxyphenoxy)ethoxy]phenyl]methylidene]-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C26H22INO5S2/c1-30-20-10-6-7-11-21(20)32-12-13-33-24-19(27)14-17(15-22(24)31-2)16-23-25(29)28(26(34)35-23)18-8-4-3-5-9-18/h3-11,14-16H,12-13H2,1-2H3/b23-16-

InChI Key

ASPXWZACCATQLK-KQWNVCNZSA-N

Isomeric SMILES

COC1=CC=CC=C1OCCOC2=C(C=C(C=C2I)/C=C\3/C(=O)N(C(=S)S3)C4=CC=CC=C4)OC

Canonical SMILES

COC1=CC=CC=C1OCCOC2=C(C=C(C=C2I)C=C3C(=O)N(C(=S)S3)C4=CC=CC=C4)OC

Origin of Product

United States

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